molecular formula C6H6Cl2FN B2683054 3-(Chloromethyl)-4-fluoropyridine hydrochloride CAS No. 2138287-10-0

3-(Chloromethyl)-4-fluoropyridine hydrochloride

Cat. No.: B2683054
CAS No.: 2138287-10-0
M. Wt: 182.02
InChI Key: PURNHVXVQPTNPT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-fluoropyridine hydrochloride (CAS: 2138287-10-0) is a halogenated pyridine derivative with a chloromethyl (-CH₂Cl) group at the 3-position and a fluorine atom at the 4-position of the pyridine ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis and agrochemical research. Its reactivity is driven by the chloromethyl group, which participates in nucleophilic substitution reactions, and the electron-withdrawing fluorine atom, which modulates the aromatic ring’s electronic properties .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-4-fluoropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURNHVXVQPTNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138287-10-0
Record name 3-(chloromethyl)-4-fluoropyridine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-fluoropyridine hydrochloride typically involves several steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-4-fluoropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative .

Scientific Research Applications

Organic Synthesis

3-(Chloromethyl)-4-fluoropyridine hydrochloride serves as an important intermediate in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions with various reagents such as amines and thiols, leading to the formation of more complex organic molecules. This property makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

This compound has been investigated for its potential pharmacological properties:

  • Antimicrobial Properties : Studies indicate that derivatives of pyridine, including this compound, exhibit significant antimicrobial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. For example, preliminary results show promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
  • Enzyme Inhibition : The presence of fluorine enhances the compound's ability to interact with active sites of enzymes, making it a candidate for enzyme inhibitors. It has been studied for its potential to modulate neurotransmitter systems, influencing serotonin transport mechanisms which may have implications for treating mood disorders .

Antibacterial Efficacy

A comprehensive study evaluated the antibacterial properties of various pyridine derivatives, including this compound. Results indicated that certain derivatives showed promising activity against resistant bacterial strains, suggesting potential therapeutic applications in treating infections resistant to conventional treatments.

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Target Bacteria
This CompoundTBDTBD
N-alkyl-N-(pyridin-2-yl)hydroxylamine0.41Micrococcus luteus
Other DerivativesVariesMRSA, VRE

Pharmacological Evaluation

In another study focusing on pharmacological evaluation, researchers assessed the compound's efficacy in modulating neurotransmitter systems. The findings suggested that it could influence serotonin transport mechanisms, indicating potential applications in neuropsychiatric conditions.

Industrial Applications

In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals due to its reactivity and ability to form covalent bonds with various biomolecules. Its unique structure allows it to serve as a precursor for developing novel compounds with specific biological activities .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-fluoropyridine hydrochloride involves its interaction with various molecular targets. The chloromethyl group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This reactivity is the basis for its use in drug development and other applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine derivatives with halogen and alkyl/aryl substituents are widely used in drug discovery and materials science. Below is a detailed comparison of 3-(chloromethyl)-4-fluoropyridine hydrochloride with structurally related compounds.

Substituent Position and Reactivity

  • The absence of a chloromethyl group limits its utility in alkylation reactions, but the electron-withdrawing chlorine at the 4-position increases acidity at the 3-position .
  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3): The methoxy and methyl groups sterically hinder the chloromethyl group, reducing its reactivity in nucleophilic substitutions. However, the electron-donating methoxy group increases the ring’s basicity .

Halogen and Functional Group Variations

  • 2-(Bromomethyl)-4-fluoropyridine hydrochloride : Bromine’s superior leaving-group ability compared to chlorine makes this compound more reactive in SN2 reactions. However, brominated analogs are often costlier and less stable under prolonged storage .
  • 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride (CAS: DTXSID10467721): The additional methyl group at the 3-position enhances steric hindrance, slowing down reactions at the chloromethyl site. This compound is preferred in synthesizing bulky active pharmaceutical ingredients (APIs) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Key Applications
3-(Chloromethyl)-4-fluoropyridine HCl ~183.6 High 180–185 (dec.) API intermediates, agrochemicals
4-Chloro-3-fluoropyridine HCl ~167.5 Moderate 150–155 Ligands in catalysis
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine HCl ~304.2 Low 210–215 Antihypertensive drug synthesis

Research Findings and Trends

Recent studies highlight the following trends:

  • Synthetic Efficiency : this compound outperforms brominated analogs in cost-effective large-scale syntheses, despite slightly slower reaction kinetics .
  • Regioselectivity : Fluorine at the 4-position directs electrophilic substitutions to the 2- and 6-positions, a property exploited in designing selective inhibitors .
  • Stability Concerns : Hydrochloride salts of chloromethylpyridines are prone to hydrolysis under acidic conditions, necessitating anhydrous handling .

Biological Activity

3-(Chloromethyl)-4-fluoropyridine hydrochloride is a heterocyclic compound characterized by its chloromethyl and fluorine substituents on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for developing new therapeutic agents and exploring its applications in various fields.

  • Molecular Formula : C₆H₆ClFN·HCl
  • Molecular Weight : 175.06 g/mol
  • Structure : The compound features a pyridine ring with a chloromethyl group at the 3-position and a fluorine atom at the 4-position, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction may modulate enzyme activities or receptor functions, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds containing pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar heterocyclic compounds demonstrate selective antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics .

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDTBD
N-alkyl-N-(pyridin-2-yl)hydroxylamine0.41Micrococcus luteus
Other derivativesVariesMRSA, VRE

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The presence of the fluorine atom enhances the compound's ability to interact with active sites of enzymes, which can lead to improved potency in inhibiting specific biological pathways .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various pyridine derivatives, including this compound, against resistant bacterial strains. Results indicated that certain derivatives showed promising activity against MRSA and VRE, suggesting potential therapeutic applications in treating resistant infections .
  • Pharmacological Evaluation : In a pharmacological study, researchers assessed the compound's efficacy in modulating neurotransmitter systems. The findings suggested that it could influence serotonin transport mechanisms, which may have implications for mood disorders and other neuropsychiatric conditions .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Oxidation : Starting from 3-methylpyridine, it is oxidized to form 3-picolinic acid.
  • Esterification : The picolinic acid is esterified with methanol.
  • Reduction : The ester undergoes reduction to yield 3-pyridinemethanol.
  • Chlorination : Finally, chlorination with thionyl chloride produces the target compound.

These synthetic methods not only facilitate the production of the compound but also allow for modifications that can enhance its biological activity.

Q & A

Q. What are the common synthetic routes for 3-(Chloromethyl)-4-fluoropyridine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation or substitution reactions on pyridine derivatives. For example:

  • Chloromethylation : Reacting 4-fluoropyridine with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions.
  • Hydrochloride Formation : Treating the intermediate with HCl gas in anhydrous solvents like dichloromethane .
    Critical Parameters :
  • Temperature control (e.g., 0–5°C for HCl addition to prevent decomposition).
  • Solvent polarity (polar aprotic solvents like DMF enhance substitution rates) .
  • Yield optimization requires stoichiometric balancing of reagents and inert atmosphere conditions to avoid side reactions (e.g., hydrolysis).

Q. How can researchers characterize this compound using spectroscopic and computational methods?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine ring protons), δ 4.8–5.2 ppm (chloromethyl group) .
    • ¹³C NMR : Signals for the fluorinated pyridine ring (~150 ppm for C-F) and chloromethyl carbon (~45 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 177.6 (C₆H₆ClFN⁺) with fragmentation patterns indicating loss of HCl .
  • Computational Tools : Density Functional Theory (DFT) simulations to predict electronic properties (e.g., Fukui indices for nucleophilic attack sites) .

Advanced Research Questions

Q. How can nucleophilic substitution reactions at the chloromethyl group be optimized for diverse functionalization?

Methodological Answer:

  • Reagent Selection :
    • Amines (primary/secondary) in DMF at 60–80°C yield amine-functionalized derivatives.
    • Thiols require milder conditions (e.g., EtOH, 25°C) to avoid oxidation .
  • Kinetic vs. Thermodynamic Control :
    • Lower temperatures (0–25°C) favor kinetic products (e.g., monosubstitution), while higher temperatures (80°C) promote disubstitution .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

Q. How can contradictions in reported reaction yields or product distributions be systematically resolved?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, temperature, reagent ratios). For example:
    • A 2³ factorial design revealed that excess nucleophile (>1.5 eq.) in DMF maximizes substitution yields (>85%) .
  • Mechanistic Probes :
    • Isotopic labeling (e.g., D₂O quenching) to track proton transfer steps.
    • In situ IR monitoring to detect intermediates (e.g., formation of pyridine N-oxide during oxidation) .

Q. What safety protocols are critical for handling this compound, and how should waste be managed?

Methodological Answer:

  • Handling :
    • Use PPE (gloves, goggles, fume hood) due to toxicity (H302: harmful if swallowed) and corrosivity .
    • Avoid contact with water to prevent HCl release.
  • Waste Management :
    • Neutralize acidic waste with NaHCO₃ before disposal.
    • Segregate halogenated waste for incineration at >1,100°C to prevent dioxin formation .

Q. How does the dual functionality (chloromethyl and fluoro groups) influence its role in medicinal chemistry?

Methodological Answer:

  • Pharmacophore Design :
    • The chloromethyl group acts as a "linker" for covalent inhibitors (e.g., targeting cysteine residues in kinases) .
    • Fluorine enhances metabolic stability and bioavailability via C-F bond rigidity .
  • Case Study : Analogues of this compound show promise as intermediates in antiviral agents (e.g., pyridine-based protease inhibitors) .

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